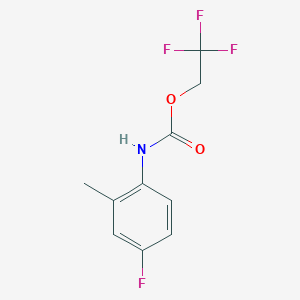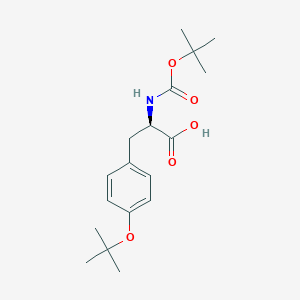
4-Chlor-2-(Pyrrolidin-1-yl)pyridin
Übersicht
Beschreibung
4-Chloro-2-(pyrrolidin-1-yl)pyridine is a chemical compound characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a pyrrolidin-1-yl group at the 2-position
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(pyrrolidin-1-yl)pyridine has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and interactions with various biomolecules.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
Target of Action
Pyrrolidine, a five-membered ring with a nitrogen atom, is a common structure in many biologically active compounds . It’s possible that “4-Chloro-2-(pyrrolidin-1-yl)pyridine” could interact with various biological targets due to the presence of this functional group.
Mode of Action
Without specific information, it’s difficult to say exactly how “4-Chloro-2-(pyrrolidin-1-yl)pyridine” interacts with its targets. The pyrrolidine ring could potentially be involved in hydrogen bonding or other types of interactions with target proteins .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways “4-Chloro-2-(pyrrolidin-1-yl)pyridine” might affect. Pyrrolidine derivatives have been found to interact with a wide range of targets and pathways .
Pharmacokinetics
The presence of the pyrrolidine ring could potentially influence these properties, as pyrrolidine is a common structure in many drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine typically involves the following steps:
Chlorination: The starting material, 2-(pyrrolidin-1-yl)pyridine, undergoes chlorination to introduce the chlorine atom at the 4-position. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine may involve continuous flow reactors and large-scale reactors to ensure efficient production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 4-chloro-2-(pyrrolidin-1-yl)pyridine-N-oxide.
Reduction: Reduction reactions can lead to the formation of 4-chloro-2-(pyrrolidin-1-yl)pyridine derivatives with reduced oxidation states.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: 4-chloro-2-(pyrrolidin-1-yl)pyridine-N-oxide
Reduction Products: Reduced derivatives of 4-chloro-2-(pyrrolidin-1-yl)pyridine
Substitution Products: Various alkyl or aryl substituted derivatives
Vergleich Mit ähnlichen Verbindungen
2-chloro-4-(pyrrolidin-1-yl)pyrimidine
2-chloro-4-(pyrrolidin-1-yl)benzohydrazide
This comprehensive overview highlights the significance of 4-Chloro-2-(pyrrolidin-1-yl)pyridine in various scientific and industrial contexts. Its unique chemical structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Eigenschaften
IUPAC Name |
4-chloro-2-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBUXNZPPWMZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670373 | |
| Record name | 4-Chloro-2-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209459-01-7 | |
| Record name | 4-Chloro-2-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1519301.png)


![6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1519308.png)







![2,2,2-trifluoroethyl N-[2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B1519319.png)
